

In-Depth Technical Guide: Structure Elucidation of 7-Methoxy-2-tetralone

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Compound of Interest

Compound Name: 7-Methoxy-2-tetralone

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Abstract

This technical guide provides a comprehensive analysis of the structure elucidation of **7-Methoxy-2-tetralone** (CAS No: 4133-34-0), a key intermediate in organic synthesis and drug development.^[1] This document details the spectroscopic data obtained from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided. The logical workflow for the structural confirmation of this molecule is visually represented.

Chemical Structure and Properties

- IUPAC Name: 7-methoxy-3,4-dihydronaphthalen-2(1H)-one^[2]
- Molecular Formula: C₁₁H₁₂O₂^{[1][2]}
- Molecular Weight: 176.21 g/mol ^{[1][2]}
- Appearance: Colorless to pale yellow liquid or solid.^[3]
- Boiling Point: 124-126 °C at 1.5 mmHg.
- Density: 1.13 g/mL at 25 °C.

Data Presentation

The following tables summarize the quantitative spectroscopic data for **7-Methoxy-2-tetralone**.

Table 1: ^1H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.05	d	1H	8.4	H-5
6.75	dd	1H	8.4, 2.5	H-6
6.68	d	1H	2.5	H-8
3.79	s	3H	-	-OCH ₃
3.51	s	2H	-	H-1
3.00	t	2H	6.8	H-4
2.55	t	2H	6.8	H-3

Data interpreted from publicly available spectra.

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
208.0	C-2 (C=O)
158.5	C-7
135.0	C-8a
130.0	C-5
125.5	C-4a
113.5	C-6
112.0	C-8
55.4	-OCH ₃
45.0	C-1
38.0	C-3
29.0	C-4

Data interpreted from publicly available spectra.

Table 3: FTIR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2945	Medium	C-H stretch (aliphatic)
1715	Strong	C=O stretch (ketone)
1610, 1500	Strong	C=C stretch (aromatic)
1250	Strong	C-O stretch (aryl ether)
1035	Medium	C-O stretch (aryl ether)

Data interpreted from publicly available spectra.

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

m/z	Relative Intensity (%)	Assignment of Fragment Ion
176	100	$[M]^+$ (Molecular Ion)
134	85	$[M - C_2H_4O]^+$ (Retro-Diels-Alder fragmentation)
91	45	$[C_7H_7]^+$ (Tropylium ion)

Data sourced from PubChem.[\[2\]](#)

Experimental Protocols

Synthesis of 7-Methoxy-2-tetralone

A common synthetic route involves the hydrolysis of 2,7-dimethoxy-1,4-dihydronaphthalene.[\[4\]](#)

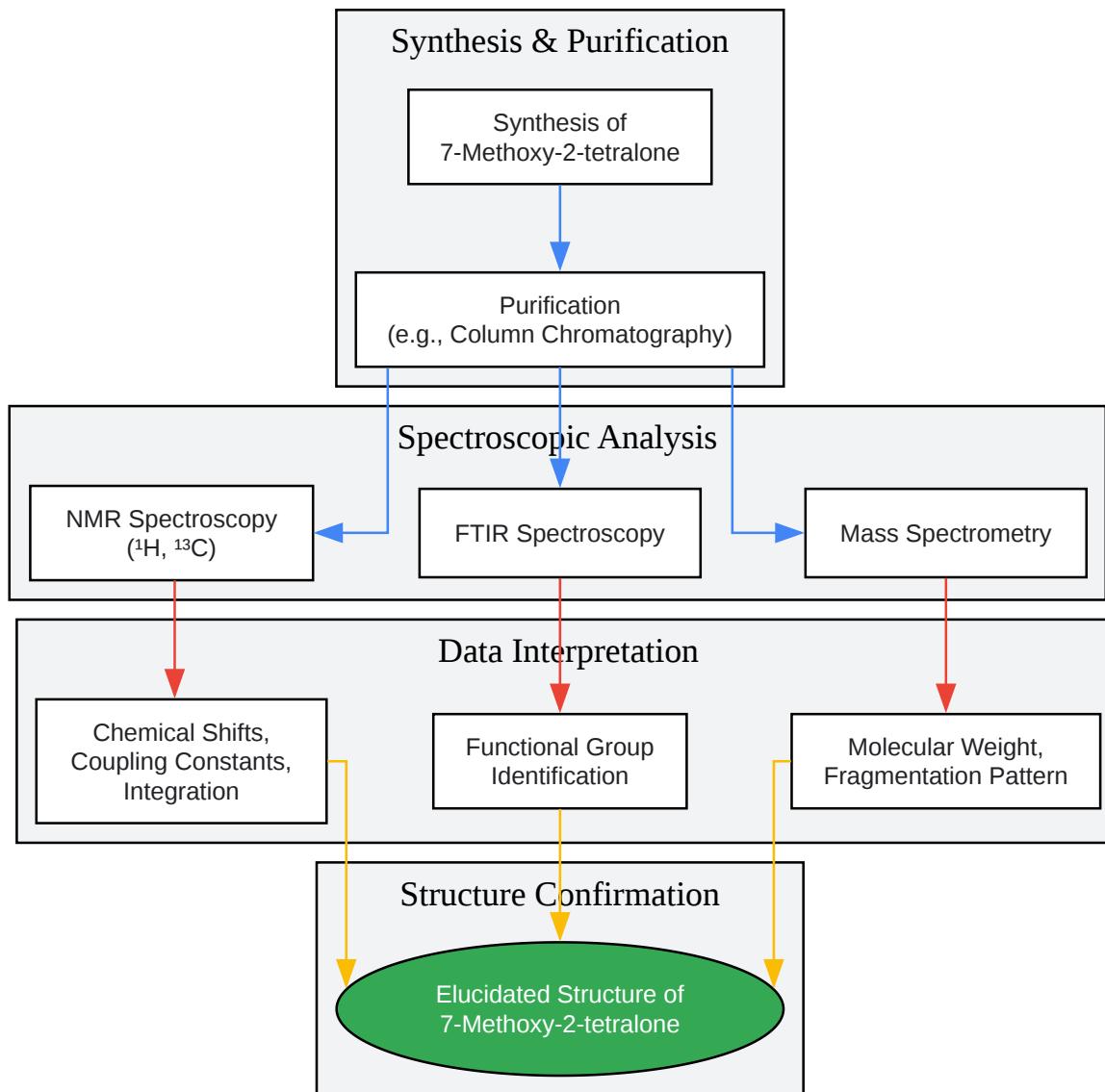
- Materials: 2,7-dimethoxy-1,4-dihydronaphthalene, Acetone, 5% aqueous Hydrochloric Acid, Dichloromethane, Water.
- Procedure:
 - To 0.5 g of 2,7-dimethoxy-1,4-dihydronaphthalene, add 5 ml of acetone and stir for 10 minutes at 25-30°C.[\[4\]](#)
 - Add 5% aqueous hydrochloric acid to the mixture and continue stirring for 15 minutes at the same temperature.[\[4\]](#)
 - Add water and dichloromethane to the reaction mixture.[\[4\]](#)
 - Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.[\[4\]](#)
 - Combine the organic layers and remove the solvent under reduced pressure to obtain the title compound.[\[4\]](#)

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of purified **7-Methoxy-2-tetralone** in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
 - ^1H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Set the spectral width to cover a range of -2 to 12 ppm. Use a 30° pulse width with a relaxation delay of 1.0 second. Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - ^{13}C NMR Spectroscopy: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. Set the spectral width to cover a range of 0 to 220 ppm. Use a 45° pulse width with a relaxation delay of 2.0 seconds.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Sample Preparation: For a liquid sample, place a drop of the neat compound between two potassium bromide (KBr) plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.
 - Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000 to 400 cm^{-1} . Perform a background scan of the empty sample holder or pure KBr pellet before scanning the sample.
- Mass Spectrometry (MS):
 - Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatography (GC) inlet for electron ionization (EI).
 - Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
 - Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge (m/z) range of 50-500.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the structure elucidation of **7-Methoxy-2-tetralone**.



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Caption: Workflow for the structure elucidation of **7-Methoxy-2-tetralone**.

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References

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